4-Des-dimethylaminotetracycline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DDA-tetracycline, also known CMT-1 and 4-Des-dimethylaminotetracycline, is a Matrix Metalloproteinase Inhibitor.
Scientific Research Applications
Interaction with Smectite in Aqueous Solution
Research on the interaction between tetracycline and smectite in aqueous systems has been a focus due to the environmental impact of antibiotics in soil and groundwater. Smectite, a soil component with a large surface area and high cation exchange capacity, interacts with tetracycline, which can exist in various forms under different pH conditions. This interaction includes TC adsorption, cation desorption, and pH changes associated with TC adsorption by smectite and intercalation in smectite. Such studies are significant for understanding the fate and transport of antibiotics in the environment (Li, Chang, Jean, Jiang, & Wang, 2010).
Tetracycline-Inducible Repressor Protein Mutant
In biotechnology, a mutant of the tetracycline-inducible repressor protein TetR has been developed with specificity for the tetracycline analogue 4-de(dimethylamino)anhydrotetracycline (4-ddma-atc), which is neither an antibiotic nor an inducer for the wild-type protein. This construction of a TetR mutant with new inducer specificity is a significant step in the field of synthetic biology and genetic engineering, providing a means to control gene expression more precisely (Henssler, Scholz, Lochner, Gmeiner, & Hillen, 2004).
DESS Solution for Preserving Nematodes
The DESS solution, which includes dimethyl sulfoxide (DMSO), has been tested for preserving nematodes in combined morphological and molecular analyses. This versatile solution can preserve individual nematodes, nematode extracts, or entire soil/sediment samples. Its use simplifies a wide range of nematological studies due to its suitability for both morphological and molecular analyses, and its less hazardous chemical properties (Yoder, Ley, King, Mundo‐Ocampo, Mann, Blaxter, Poiras, & Ley, 2006).
Properties
CAS No. |
2444-65-7 |
---|---|
Molecular Formula |
C20H19NO8 |
Molecular Weight |
401.371 |
IUPAC Name |
(4aS,5aS,6S,12aR)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C20H19NO8/c1-19(28)8-3-2-4-10(22)12(8)15(24)13-9(19)5-7-6-11(23)14(18(21)27)17(26)20(7,29)16(13)25/h2-4,7,9,22,24,26,28-29H,5-6H2,1H3,(H2,21,27)/t7-,9-,19+,20-/m0/s1 |
InChI Key |
SRPCXEFYFVDUFQ-KBKZQPOHSA-N |
SMILES |
CC1(C2CC3CC(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DDA-tetracycline; 4-Des-dimethylaminotetracycline; 4-de-Dimethylaminotetracycline; CMT-1; CMT 1; CMT1; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.